Cyclopentadienylmolybdenum tricarbonyl dimer

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopentadienylmolybdenum tricarbonyl dimer is a chemical compound with the formula Cp2Mo2(CO)6, where Cp is C5H5 . It appears as red to purple glistening crystals or powder .

Synthesis Analysis

The compound is prepared by treating molybdenum hexacarbonyl with sodium cyclopentadienide followed by oxidation of the resulting NaMo(CO)3(C5H5) . Other methods have been developed starting with Mo(CO)3(CH3CN)3 instead of Mo(CO)6 .Molecular Structure Analysis

The molecule exists in two rotamers, gauche and anti . The six CO ligands are terminal and the Mo-Mo bond distance is 3.2325 Å .Chemical Reactions Analysis

Thermolysis of this compound in a hot solution of diglyme (bis(2-methoxyethyl)ether) results in decarbonylation, giving the tetracarbonyl . The resulting cyclopentadienylmolybdenum dicarbonyl dimer in turn binds a variety of substrates across the metal-metal triple bond .Physical And Chemical Properties Analysis

The compound is a dark red crystalline solid . It has a molecular weight of 490.13 g/mol . It is insoluble in water and has a melting point of 222 °C (dec.) .科学的研究の応用

Chemical Intermediate

Cyclopentadienylmolybdenum tricarbonyl dimer is widely used as a chemical intermediate in laboratories and for manufacturing purposes . It plays a crucial role in the synthesis of various chemical compounds due to its unique structure and properties .

Pharmaceutical Intermediate

This compound is also used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical drugs, contributing to the development of new medications and treatments .

Research and Development

The compound has been the subject of much research, although it has no practical uses . Its unique structure and properties make it an interesting subject for scientific research, contributing to our understanding of chemistry and materials science .

Solar Energy Applications

Cyclopentadienylmolybdenum tricarbonyl dimer is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy applications .

Water Treatment Applications

This compound is also used in water treatment applications . Its unique properties make it useful in processes that require non-aqueous solubility, contributing to the development of more efficient and effective water treatment methods .

Synthesis of Other Organometallic Compounds

Cyclopentadienylmolybdenum tricarbonyl dimer can be used in the synthesis of other organometallic compounds . These compounds have a wide range of applications, from catalysts in chemical reactions to materials in electronic devices .

Safety and Hazards

作用機序

Target of Action

Cyclopentadienylmolybdenum tricarbonyl dimer, also known as MFCD00009947, is a complex organometallic compound .

Mode of Action

The compound exists in two rotamers, gauche and anti . The six CO ligands are terminal and the Mo-Mo bond distance is 3.2325 Å . It is prepared by treatment of molybdenum hexacarbonyl with sodium cyclopentadienide followed by oxidation of the resulting NaMo (CO) 3 (C 5 H 5 ) .

Biochemical Pathways

It is known that thermolysis of this compound in hot solution of diglyme (bis (2-methoxyethyl)ether) results in decarbonylation, giving the tetracarbonyl . This tetracarbonyl has a formal triple bond between the Mo centers (dMoMo = 2.448 Å) . The resulting cyclopentadienylmolybdenum dicarbonyl dimer in turn binds a variety of substrates across the metal-metal triple bond .

Pharmacokinetics

It is known that the compound is a dark red solid and is insoluble in water , which may limit its bioavailability.

Result of Action

It is known that the compound has been the subject of much research although it has no practical uses .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and solvent. For example, the compound undergoes thermolysis in hot solution of diglyme . Additionally, the compound is insoluble in water , which may affect its reactivity in aqueous environments.

特性

InChI |

InChI=1S/2C5H5.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1-5H;;;;;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUPBPUEWLTPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.C1=C[CH]C=C1.[Mo].[Mo] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Mo2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentadienylmolybdenum tricarbonyl dimer | |

Q & A

Q1: What is the basic structure and some physical properties of Cyclopentadienylmolybdenum tricarbonyl dimer?

A1: Cyclopentadienylmolybdenum tricarbonyl dimer ([CpMo(CO)₃]₂) is a dark red-purple crystalline solid with a melting point of 222°C, where it decomposes. It is soluble in most polar organic solvents like benzene and THF, but insoluble in water []. Its molecular formula is C₁₆H₁₀Mo₂O₆ and its molecular weight is 490.13 g/mol [].

Q2: Can you describe a common synthetic route for a derivative of Cyclopentadienylmolybdenum tricarbonyl dimer?

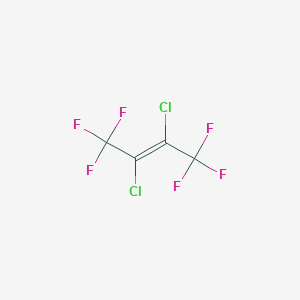

A2: Cyclopentadienylmolybdenum tricarbonyl chloride (CpMo(CO)₃Cl), an orange-red crystalline compound, can be readily synthesized by reacting either the dimer [CpMo(CO)₃]₂ or [CpMo(CO)₃]H with chlorinating agents like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) [].

Q3: What are some notable applications of Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives in materials science?

A3: Research has shown that pyrolysis of a carboranylenesiloxane modified with Cyclopentadienylmolybdenum tricarbonyl dimer can produce a mixture of β-Mo₂C nanoparticles and carbon nanotubes within an amorphous matrix of molybdenum compounds []. This mixture exhibits superconducting properties with a critical temperature (Tc) of 8 K [].

Q4: Has the interaction of Cyclopentadienylmolybdenum tricarbonyl dimer with light been investigated, and what are the potential applications?

A4: Yes, studies have shown that Cyclopentadienylmolybdenum tricarbonyl dimer (Cp₂Mo₂(CO)₆) can act as a photoinitiator in both free radical promoted cationic photopolymerization (FRPCP) and free radical photopolymerization (FRP) []. This activity is enhanced under air due to its interaction with hydroperoxides, leading to the generation of additional initiating species and, consequently, improved polymerization rates [].

Q5: Are there any safety concerns regarding the handling and storage of Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives?

A5: Both Cyclopentadienylmolybdenum tricarbonyl dimer and its derivatives, like Cyclopentadienylmolybdenum tricarbonyl chloride, are air-sensitive and should be handled and stored accordingly [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)